molecular formula C21H17F2NO B287104 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

カタログ番号 B287104
分子量: 337.4 g/mol
InChIキー: KMNIEGPSFRYXSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various B-cell malignancies.

作用機序

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects:
2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been shown to induce apoptosis of B-cells in preclinical studies. It also inhibits the activation of downstream signaling pathways, leading to the suppression of B-cell proliferation and survival. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has several advantages as a potential therapeutic agent for B-cell malignancies. It targets a crucial enzyme in the B-cell receptor signaling pathway, making it a highly specific and effective inhibitor. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be effective in combination with other anti-cancer agents, making it a potential candidate for combination therapy. However, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has some limitations in lab experiments, including its solubility and stability. These limitations may affect its efficacy and bioavailability in vivo.

将来の方向性

There are several potential future directions for the research and development of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide. One possible direction is the exploration of its potential therapeutic applications in other B-cell malignancies, such as follicular lymphoma and Waldenström's macroglobulinemia. Another direction is the investigation of its potential combination with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to optimize the dosing and administration of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide to maximize its therapeutic efficacy.

合成法

The synthesis of 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide involves a series of chemical reactions, starting with the preparation of 2-fluoro[1,1'-biphenyl]-4-carboxylic acid. This intermediate is then converted into 2-fluoro[1,1'-biphenyl]-4-amine, which is further reacted with 4-fluorobenzoyl chloride to obtain the final product, 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide.

科学的研究の応用

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide inhibits BTK activity, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells. 2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide has also been shown to be effective in combination with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical studies.

特性

製品名

2-(2-fluoro[1,1'-biphenyl]-4-yl)-N-(4-fluorophenyl)propanamide

分子式

C21H17F2NO

分子量

337.4 g/mol

IUPAC名

N-(4-fluorophenyl)-2-(3-fluoro-4-phenylphenyl)propanamide

InChI

InChI=1S/C21H17F2NO/c1-14(21(25)24-18-10-8-17(22)9-11-18)16-7-12-19(20(23)13-16)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,25)

InChIキー

KMNIEGPSFRYXSN-UHFFFAOYSA-N

SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

正規SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)NC3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。